Phenyl 3-phenylpropyl sulphide
Overview
Description
Phenyl 3-phenylpropyl sulphide is an organic compound with the molecular formula C15H16S. It is also known by other names such as 1-Phenyl-3-(phenylthio)propane and [(3-Phenylpropyl)thio]benzene . This compound is characterized by the presence of a sulphide group (-S-) linking two phenyl groups through a three-carbon propyl chain. It is a colorless to pale yellow liquid with a distinct odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 3-phenylpropyl sulphide can be synthesized through various methods. One common approach involves the reaction of phenylpropyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding the desired sulphide compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-phenylpropyl sulphide undergoes various chemical reactions, including:
Oxidation: The sulphide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Phenyl 3-phenylpropyl sulfoxide, Phenyl 3-phenylpropyl sulfone.
Reduction: Phenyl 3-phenylpropyl thiol.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Phenyl 3-phenylpropyl sulphide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulphur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of phenyl 3-phenylpropyl sulphide involves its interaction with molecular targets through its sulphide group. This group can undergo oxidation-reduction reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Phenyl 2-phenylethyl sulphide: Similar structure but with a two-carbon ethyl chain instead of a three-carbon propyl chain.
Phenyl 4-phenylbutyl sulphide: Similar structure but with a four-carbon butyl chain.
Uniqueness: Phenyl 3-phenylpropyl sulphide is unique due to its specific three-carbon propyl chain, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities compared to its analogs .
Properties
IUPAC Name |
3-phenylpropylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJBPIWQWWQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184221 | |
Record name | Phenyl 3-phenylpropyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30134-12-4 | |
Record name | Phenyl 3-phenylpropyl sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030134124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30134-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 3-phenylpropyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL 3-PHENYLPROPYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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